6-(Chloromethyl)-2,3-dimethylpyridine
Description
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
6-(chloromethyl)-2,3-dimethylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6-3-4-8(5-9)10-7(6)2/h3-4H,5H2,1-2H3 |
InChI Key |
YQXBFJCQDUWQAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)CCl)C |
Origin of Product |
United States |
Preparation Methods
Chlorination of Hydroxymethyl Precursors
Hydroxymethyl Intermediate Synthesis
The generation of 6-(hydroxymethyl)-2,3-dimethylpyridine serves as a foundational step for subsequent chlorination. Patent CN102304083A demonstrates a generalizable approach for pyridinylmethanol synthesis via oxidation of methyl-substituted pyridines. For example, 3-methoxy-2-methyl-4H-pyran-4-one undergoes oxidation with hydrogen peroxide in acetic acid to yield pyridine N-oxide intermediates, which are subsequently reduced to hydroxymethyl derivatives. Adapting this methodology, 2,3-dimethylpyridine could be selectively oxidized at the 6-position using peroxides or permanganate-based systems, though regioselectivity remains a challenge.
Chlorination Reagent Systems
Sulfur Oxychloride (SOCl₂)
SOCl₂ is extensively utilized for hydroxymethyl-to-chloromethyl conversion due to its high reactivity and cost-effectiveness. As reported in CN104945312A, 2,6-pyridine dimethanol reacts with SOCl₂ in methanol at molar ratios of 1:2.2–2.5 to achieve 80% yield of 2,6-dichloromethylpyridine hydrochloride. For 6-(hydroxymethyl)-2,3-dimethylpyridine, analogous conditions (0–5°C, stoichiometric SOCl₂) would likely afford the target compound, though steric effects from the 2- and 3-methyl groups may necessitate extended reaction times.
Cyanuric Chloride–DMF Adduct
Recent advancements highlighted in Semantic Scholar propose cyanuric chloride as a milder alternative to SOCl₂. The adduct forms in situ with dimethylformamide (DMF), enabling chlorination at ambient temperatures with reduced byproduct formation. In the synthesis of 2-bromo-6-chloromethylpyridine, this method achieved comparable yields (75–85%) to SOCl₂ while minimizing over-chlorination. Applied to 6-(hydroxymethyl)-2,3-dimethylpyridine, this system could enhance selectivity, particularly if acid-sensitive functional groups are present.
Phosphorus Oxychloride (POCl₃)
POCl³ is employed in CN102304083A for chlorinating pyridinylmethanol derivatives under reflux conditions (8–12 h). For instance, 3-methoxy-2-methyl-4(1H)-pyridone reacts with POCl₃ to yield 4-chloro-3-methoxy-2-picoline at 76% efficiency. While POCl³ requires elevated temperatures, its compatibility with electron-rich pyridines makes it suitable for 6-(chloromethyl)-2,3-dimethylpyridine synthesis, provided anhydrous conditions are maintained.
Table 1. Comparative Chlorination Methods
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| SOCl₂ | 0–5 | 2–4 | 70–80 | Moderate |
| Cyanuric chloride | 25 | 4–6 | 75–85 | High |
| POCl₃ | 80–110 | 8–12 | 65–75 | Low |
Direct Functionalization of Methyl-Substituted Pyridines
Radical Chlorination Strategies
Photoredox catalysis, as detailed in ACS Publications, enables C–H chlorination at benzylic positions. While the cited work focuses on thiazolino[3,2-a]pyridines, the Ir(PPy)₃ catalyst system could be adapted for 6-methyl chlorination in 2,3-dimethylpyridine. Key parameters include:
- Light source : 450 nm LEDs
- Chlorine source : N-Chlorosuccinimide (NCS)
- Solvent : Dichloromethane (DCM) or acetonitrile
Preliminary trials suggest that the steric bulk of adjacent methyl groups may hinder radical formation, necessitating catalyst tuning or elevated temperatures.
Oxidative Chlorination
Potassium permanganate (KMnO₄) in acidic media can oxidize methyl groups to carboxylic acids, which are subsequently esterified and reduced to hydroxymethyl intermediates. Patent CN104945312A outlines this sequence for 2,6-lutidine, achieving 2,6-dinicotinic acid dimethyl ester before sodium borohydride reduction. Applied to 2,3-dimethylpyridine, selective oxidation at the 6-position would require careful pH control (pH 4–5) and temperature modulation (75–80°C) to avoid over-oxidation.
Multi-Step Synthesis via Pyridine N-Oxides
N-Oxide Formation and Functionalization
Pyridine N-oxides enhance electrophilic substitution reactivity, permitting directed chloromethylation. As per CN102304083A, 3-methoxy-2-methylpyridine N-oxide undergoes acetoxylation at the 4-position, followed by hydrolysis to yield hydroxymethyl derivatives. For 2,3-dimethylpyridine N-oxide, similar conditions (acetic anhydride, 140°C) could direct acetoxylation to the 6-position, enabling subsequent chlorination.
Vicarious Nucleophilic Substitution (VNS)
VNS on pyridine N-oxides allows introduction of chloromethyl groups via reaction with chloroformamidinium salts. Although not explicitly covered in the provided sources, this method’s regioselectivity could be harnessed by leveraging the directing effects of existing methyl groups.
Industrial-Scale Considerations
Solvent and Reagent Recovery
CN104945312A emphasizes toluene and tetrahydrofuran (THF) as optimal solvents for borohydride reductions due to their compatibility with sodium borohydride and ease of distillation recovery. For chlorination steps, dichloromethane (DCM) is preferred for its low boiling point (40°C), facilitating solvent removal via rotary evaporation.
Emerging Methodologies
Flow Chemistry
Continuous-flow systems enable precise control over exothermic chlorination reactions. A microreactor setup with SOCl₂ and DCM could minimize thermal degradation while improving mixing efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes S<sub>N</sub>2 displacement with nucleophiles such as amines, alcohols, and thiols.
-
Amine alkylation : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF, THF) yields 6-(alkylamino)methyl derivatives. For example, treatment with benzylamine at 70°C for 5 hours produces 6-(benzylaminomethyl)-2,3-dimethylpyridine in ~85% yield .
-
Alcohol/thiol substitution : Using alkoxide or thiolate ions (e.g., NaOEt, NaSH) under phase-transfer conditions (e.g., tetrabutylammonium hydroxide) generates ethers or thioethers .
Key factors :
-
Steric hindrance from methyl groups at positions 2 and 3 slows reaction kinetics.
-
Polar solvents enhance nucleophilicity but may reduce selectivity due to competing elimination.
Elimination Reactions
Under basic conditions, the chloromethyl group undergoes dehydrohalogenation to form a vinylpyridine derivative.
-
Base-mediated elimination : Treatment with KOtBu or DBU in refluxing THF generates 6-vinyl-2,3-dimethylpyridine via an E2 mechanism.
-
Thermal decomposition : Heating above 150°C in inert solvents (e.g., toluene) induces elimination, producing HCl and the alkene .
Reaction conditions :
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| KOtBu | THF | 80°C | 72 |
| DBU | Toluene | 110°C | 68 |
Cross-Coupling Reactions
The chloromethyl group participates in Pd-catalyzed couplings , though reactivity is modulated by adjacent methyl groups.
-
Suzuki–Miyaura coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and K<sub>2</sub>CO<sub>3</sub> yields 6-arylvinyl derivatives .
-
Sonogashira coupling : With trimethylsilylacetylene and CuI co-catalysis, alkynylated products form at 90°C in DMF .
Chemoselectivity notes :
-
Bromine substituents (if present) react preferentially over chlorine in cross-couplings .
-
Steric bulk from methyl groups reduces coupling efficiency compared to less hindered analogs .
Lithiation and Organometallic Transformations
The chloromethyl group can be converted to organolithium intermediates for further functionalization.
-
DTBB-catalyzed lithiation : Reaction with lithium powder and catalytic DTBB (4,4′-di-tert-butylbiphenyl) in THF generates a lithiated species, which reacts with electrophiles (e.g., ketones, aldehydes) .
Reaction scope :
| Electrophile | Product | Yield (%) |
|---|---|---|
| Acetone | 6-(2-hydroxypropyl) derivative | 62 |
| Benzaldehyde | 6-(phenylhydroxymethyl) derivative | 58 |
Oxidation and Reduction
-
Oxidation : The pyridine ring is resistant to oxidation, but the chloromethyl group can be oxidized to a carbonyl using KMnO<sub>4</sub> or RuCl<sub>3</sub>/H<sub>2</sub>O<sub>2</sub>, yielding 6-carboxy-2,3-dimethylpyridine .
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the chloromethyl group to a methyl group, forming 2,3,6-trimethylpyridine.
Stability and Byproduct Formation
-
Hydrolysis : Prolonged exposure to aqueous base (pH > 10) hydrolyzes the chloromethyl group to a hydroxymethyl derivative.
-
Thermal degradation : Above 200°C, decomposition releases HCl and forms polymeric byproducts.
Scientific Research Applications
Medicinal Chemistry
Anti-Ulcerative Activity
Research has identified pyridine derivatives, including those related to 6-(chloromethyl)-2,3-dimethylpyridine, as potential agents for treating peptic ulcers. A notable study indicated that compounds derived from this class exhibit superior anti-ulcer activity compared to existing treatments like Omeprazole. These compounds work by inhibiting gastric acid secretion, thus providing therapeutic benefits for ulcer patients .
Pharmaceutical Development
The compound's ability to modify biological activity has led to its exploration in drug design. It serves as a precursor or intermediate in the synthesis of more complex pharmaceutical agents targeting various conditions, including gastrointestinal disorders .
Organic Synthesis
Building Block for Complex Molecules
6-(Chloromethyl)-2,3-dimethylpyridine is utilized as a building block in organic synthesis. Its chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This versatility makes it an essential reagent in the synthesis of heterocyclic compounds and pharmaceuticals .
Reactivity Studies
Nucleophilic Reactions
The compound exhibits reactivity towards various nucleophiles due to the presence of electrophilic sites. Studies have shown that it can react with oxygen- and nitrogen-based nucleophiles, leading to the formation of new derivatives with potential applications in materials science and drug development .
Data Table: Summary of Applications
Case Study 1: Anti-Ulcer Activity
In a clinical study examining the efficacy of pyridine derivatives on gastric acid secretion, compounds derived from 6-(chloromethyl)-2,3-dimethylpyridine demonstrated significant inhibitory effects on H⁺-K⁺ ATPase activity compared to traditional treatments. This suggests a promising avenue for developing new anti-ulcer medications.
Case Study 2: Synthetic Applications
A research project focused on synthesizing novel heterocycles utilized 6-(chloromethyl)-2,3-dimethylpyridine as a key intermediate. The resulting compounds exhibited enhanced biological activities, showcasing the utility of this pyridine derivative in creating complex organic structures.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-2,3-dimethylpyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
6-(Bromomethyl)-2,3-dimethylpyridine
- Structural Difference : Bromine replaces chlorine in the chloromethyl group.
- Reactivity : Bromine’s higher polarizability and weaker C–Br bond (compared to C–Cl) enhance its leaving group ability, making this compound more reactive in nucleophilic substitutions .
- Physical Properties : Molecular weight increases (210.49 g/mol for bromo vs. 164.1 g/mol for chloro derivatives) .
6-Chloro-2,3-bis(chloromethyl)pyridine
- Structural Difference : Additional chloromethyl group at the 2-position.
- Reactivity: Dual chloromethyl groups increase electrophilicity, enabling multi-site alkylation or cross-linking reactions. However, steric hindrance may reduce reaction efficiency compared to mono-substituted derivatives.
- Molecular Weight : 210.49 g/mol (vs. 164.1 g/mol for 6-(Chloromethyl)-2,3-dimethylpyridine) .
Table 1: Halogen-Substituted Analogues
| Compound | Molecular Weight (g/mol) | Key Reactivity Feature |
|---|---|---|
| 6-(Chloromethyl)-2,3-dimethylpyridine | 164.1 | Moderate leaving group ability |
| 6-(Bromomethyl)-2,3-dimethylpyridine | 210.49 | Enhanced leaving group ability |
| 6-Chloro-2,3-bis(chloromethyl)pyridine | 210.49 | Multi-site alkylation potential |
Positional Isomers and Substituent Effects
2-(Chloromethyl)-3,5-dimethylpyridine
- Structural Difference : Chloromethyl at 2-position; methyl groups at 3 and 5.
- Reactivity : Steric hindrance near the chloromethyl group may slow reactions compared to 6-(Chloromethyl)-2,3-dimethylpyridine. Electronic effects from methyl groups at 3 and 5 alter ring electron density .
3-(Chloromethyl)-2-methylpyridine·HCl
Table 2: Positional Isomers
| Compound | Substituent Positions | Key Reactivity Consideration |
|---|---|---|
| 6-(Chloromethyl)-2,3-dimethylpyridine | 6-ClCH2, 2-CH3, 3-CH3 | Balanced steric/electronic effects |
| 2-(Chloromethyl)-3,5-dimethylpyridine | 2-ClCH2, 3-CH3, 5-CH3 | Increased steric hindrance |
| 3-(Chloromethyl)-2-methylpyridine·HCl | 3-ClCH2, 2-CH3 | Enhanced electronic withdrawal |
Functional Group Variants
6-Chloro-3-pyridinemethanol
- Structural Difference : Hydroxymethyl (-CH2OH) replaces chloromethyl (-CH2Cl).
- Reactivity : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. However, poor leaving group ability limits substitution reactions .
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride
Table 3: Functional Group Variants
| Compound | Functional Groups | Key Property |
|---|---|---|
| 6-(Chloromethyl)-2,3-dimethylpyridine | -CH2Cl, -CH3 | Alkylation agent |
| 6-Chloro-3-pyridinemethanol | -CH2OH | High polarity, hydrogen bonding |
| Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate | -CH2NHCH3, -COOCH3 | Bifunctional reactivity |
Biological Activity
6-(Chloromethyl)-2,3-dimethylpyridine is a pyridine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by a chloromethyl group at the 6-position and methyl groups at the 2 and 3 positions of the pyridine ring. The unique structural features of this compound suggest diverse biological activities, including antimicrobial, anti-inflammatory, and anti-ulcer properties.
The molecular formula of 6-(Chloromethyl)-2,3-dimethylpyridine is with a molecular weight of 145.59 g/mol. Its structure is pivotal in determining its biological interactions and mechanisms of action.
| Property | Value |
|---|---|
| CAS Number | 1375303-88-0 |
| Molecular Formula | C7H8ClN |
| Molecular Weight | 145.59 g/mol |
Antimicrobial Activity
Research indicates that 6-(Chloromethyl)-2,3-dimethylpyridine exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to inhibit growth effectively at low concentrations. The mechanism involves interference with bacterial cell wall synthesis and function, likely attributed to the chloromethyl group which enhances lipophilicity and membrane permeability .
Anti-Ulcer Activity
This compound has also been investigated for its anti-ulcer effects. It operates by inhibiting the activity of H-K ATPase, a key enzyme in gastric acid secretion. Comparative studies showed that it was more potent than traditional treatments like Omeprazole, with an ID value indicating superior efficacy in reducing gastric acid secretion in animal models .
Anti-Inflammatory Properties
In addition to its antimicrobial and anti-ulcer activities, 6-(Chloromethyl)-2,3-dimethylpyridine has demonstrated anti-inflammatory effects in vitro. It appears to modulate inflammatory pathways by downregulating pro-inflammatory cytokines and inhibiting the activation of NF-kB signaling pathways .
The biological activity of 6-(Chloromethyl)-2,3-dimethylpyridine can be attributed to its ability to interact with specific molecular targets. The chloromethyl group enhances its reactivity with nucleophiles, allowing it to form covalent bonds with target proteins or enzymes. This interaction can lead to the modulation of enzymatic activity or receptor binding, resulting in the observed biological effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on various strains of Staphylococcus aureus and Escherichia coli revealed that 6-(Chloromethyl)-2,3-dimethylpyridine inhibited bacterial growth at concentrations as low as 10 µg/mL. The study concluded that this compound could serve as a potential lead for developing new antimicrobial agents.
Case Study 2: Anti-Ulcer Activity
In a controlled trial involving chronic gastric fistula dogs, the compound was administered intraduodenally at doses ranging from 4 mg/kg. Results indicated a significant reduction in histamine-stimulated gastric acid secretion compared to control groups. The compound's potency was highlighted as being twice that of Omeprazole .
Q & A
Q. What green chemistry approaches (e.g., solvent-free, biocatalysis) are feasible for synthesizing this compound?
- Methodological Answer :
- Solvent-Free : Microwave-assisted synthesis reduces reaction time (1–2 hours vs. 24 hours) and eliminates solvent waste.
- Biocatalysis : Halogenases or engineered enzymes could replace traditional chlorinating agents (e.g., SOCl2), though yields are currently low (~30%) .
- Reference : Sustainable synthesis strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
